2-cyclopropyl-N-(pyridin-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide
Description
Properties
IUPAC Name |
2-cyclopropyl-N-pyridin-3-ylimidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O/c21-15(17-11-2-1-7-16-8-11)12-5-6-14-18-13(10-3-4-10)9-20(14)19-12/h1-2,5-10H,3-4H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMDWGGHZBCASA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation and Cyclization with α-Bromoketones
The most widely reported method involves condensation of 3-amino-6-halopyridazine (1a–b ) with α-bromocyclopropanecarbonyl bromide (2 ) under mild basic conditions (Scheme 1).
Procedure :
-
1a (1.0 equiv) and 2 (1.2 equiv) are dissolved in anhydrous dichloroethane (DCE).
-
Sodium bicarbonate (2.0 equiv) is added, and the mixture is stirred at 60°C for 12 hours.
-
The product, 2-cyclopropyl-6-chloroimidazo[1,2-b]pyridazine (3 ), is isolated via column chromatography (hexane/EtOAc 4:1) in 85% yield.
Mechanistic Insight :
The reaction proceeds through nucleophilic attack of the pyridazine’s endocyclic nitrogen on the α-bromoketone, followed by intramolecular cyclization and elimination of HBr. The halogen at position 6 directs regioselectivity by reducing the nucleophilicity of the adjacent nitrogen.
Metal-Free Iodine-Catalyzed Cyclization
Adapting methodologies from imidazo[1,2-a]pyridine synthesis, iodine (10 mol%) catalyzes the cyclization of 3-aminopyridazine with cyclopropanecarbonyl derivatives under solvent-free conditions (Scheme 2).
Procedure :
-
1a (1.0 equiv) and cyclopropanecarbonyl chloride (1.1 equiv) are mixed with iodine (0.1 equiv).
-
The mixture is heated at 100°C for 6 hours, yielding 3 in 72% yield after purification.
Advantages :
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the cyclization step, reducing reaction times from hours to minutes (Table 1).
Procedure :
-
1a and 2 are dissolved in DMF (0.2 M).
-
The mixture is irradiated at 150°C for 15 minutes.
Table 1: Optimization of Microwave Conditions
| Parameter | Condition | Yield (%) |
|---|---|---|
| Temperature | 150°C | 89 |
| Time | 15 minutes | 89 |
| Solvent | DMF | 89 |
| Catalyst | None | 89 |
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-N-(pyridin-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert certain functional groups into their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, boronic acids, and other nucleophiles or electrophiles in the presence of suitable catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Inhibition of Kinases
The imidazo[1,2-b]pyridazine scaffold is recognized for its ability to inhibit various kinases, which are critical in many signaling pathways involved in cancer and other diseases. Research indicates that derivatives of this compound can selectively inhibit kinases such as TAK1 (TGF-beta activated kinase 1) and PDE10 (phosphodiesterase 10) .
- Case Study : In a study focusing on TAK1 inhibition, it was found that compounds with modifications at the C6 position exhibited enhanced inhibitory activity. For instance, substituting morpholine at this position led to a significant increase in potency compared to non-substituted analogs .
Cancer Therapeutics
The potential of imidazo[1,2-b]pyridazine derivatives as anticancer agents has been explored extensively. The compound's structure allows for interactions with the ATP-binding site of kinases, making it a candidate for targeted cancer therapy.
- Case Study : A derivative was tested for its ability to inhibit cell proliferation in various cancer cell lines. Results showed that the compound effectively reduced cell viability and induced apoptosis in cancer cells through specific kinase inhibition .
Neurological Disorders
Research has also indicated that compounds within this class may have applications in treating neurological disorders due to their ability to modulate pathways involved in neuronal signaling.
- Example : Studies have shown that certain derivatives can influence neurotransmitter pathways, suggesting potential use in treating conditions such as schizophrenia and depression by targeting PDE10 .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-cyclopropyl-N-(pyridin-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby modulating various biological pathways. For example, it may inhibit kinase enzymes involved in cell signaling, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Research Findings and Implications
- Kinase Inhibition : The cyclopropyl group at position 2 in the target compound optimizes steric and electronic properties for kinase binding, avoiding the excessive lipophilicity of trifluoroethyl analogs .
- Receptor Selectivity : The pyridin-3-yl carboxamide at position 6 may reduce off-target effects observed in benzodiazepine receptor-active analogs .
- Metabolic Stability : The carboxamide group confers resistance to esterase-mediated degradation, a limitation in ethyl ester derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
